1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(1-methylpyrrolidin-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-2-10(8-12)9-13-6-3-11-4-7-13/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRSJCDAHMHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250834 | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933687-95-7 | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933687-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Methylpyrrolidin 3 Ylmethylpiperazine and Its Analogues
Retrosynthetic Strategies for the Target Compound
Retrosynthetic analysis of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine involves strategically disconnecting the molecule into simpler, more readily available precursors. The most logical disconnections are at the C-N bonds of the piperazine (B1678402) ring and the bond linking the two heterocyclic systems.
Primary Disconnection Strategy:
A primary and highly effective retrosynthetic disconnection occurs at the C4-N1' bond, which links the piperazine ring to the methylpyrrolidine moiety. This bond is formed via a nucleophilic substitution or reductive amination. This disconnection leads to two key synthons: a piperazine nucleophile and a methylpyrrolidine-containing electrophile.
Path A (Nucleophilic Substitution): This path disconnects the target molecule into piperazine (or a mono-protected derivative like N-Boc-piperazine) and an activated (1-methylpyrrolidin-3-yl)methanol derivative. The hydroxyl group of (1-methylpyrrolidin-3-yl)methanol can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate the reaction.
Path B (Reductive Amination): Alternatively, this disconnection can lead to piperazine and 1-methylpyrrolidin-3-carbaldehyde. The formation of an intermediate iminium ion followed by reduction provides a direct route to the target compound. nih.goveurekaselect.com
Secondary Disconnection Strategy:
Further disconnection of the key synthons reveals potential starting materials.
1-Methylpyrrolidine Synthon: The (1-methylpyrrolidin-3-yl)methyl fragment can be disconnected at the N-CH₃ bond and the C-C bond of the side chain, leading back to pyrrolidine-3-carboxylic acid or related 3-substituted pyrrolidine (B122466) derivatives. The pyrrolidine ring itself can be conceptually broken down into acyclic precursors, such as 1,4-dihalobutanes or amino alcohols. wikipedia.orgresearchgate.net
Piperazine Synthon: The piperazine ring is often synthesized from ethylenediamine or its derivatives, which undergo cyclization with a 1,2-dielectrophile. nih.govmdpi.com
These retrosynthetic pathways form the basis for designing both convergent and linear synthetic routes.
Convergent and Linear Synthetic Routes to the Piperazine and Pyrrolidine Moieties
The synthesis of this compound can be approached through either a convergent or a linear strategy. A convergent synthesis involves the independent preparation of the substituted pyrrolidine and piperazine moieties, which are then coupled in a final step. organic-chemistry.org This approach is often more efficient and allows for greater flexibility in creating analogues. A linear synthesis, conversely, would involve the sequential construction of one ring system onto the other from a common starting material.
Stereoselective Synthesis of Chiral Precursors
The 3-position of the pyrrolidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for synthesizing enantiomerically pure compounds. Stereoselective synthesis methods can be broadly classified into two categories: those that utilize a pre-existing chiral pyrrolidine ring and those that involve the cyclization of acyclic precursors to form the chiral ring. mdpi.com
Chiral Pool Synthesis: A common and effective strategy is to start from commercially available, enantiopure precursors from the chiral pool. L-proline and L-hydroxyproline are excellent starting materials for this purpose. mdpi.com For instance, (R)-(+)-3-pyrrolidinol can be N-methylated and its hydroxyl group can be converted into the required aminomethyl side chain. Similarly, reduction of N-methyl-L-proline yields N-methyl-L-prolinol, which can serve as a precursor for 2-substituted analogues. mdpi.comtcichemicals.com
Asymmetric Cyclization: Stereoselective methods for the cyclization of acyclic starting compounds can also generate optically pure pyrrolidine derivatives. mdpi.com This can include transition-metal-catalyzed intramolecular cyclizations or organocatalyzed reactions that set the desired stereocenter during ring formation. nih.govrsc.org For example, a highly stereoselective route to functionalized pyrrolidines can be achieved through the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives. nih.gov
Formation of the Pyrrolidine Ring System
The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods for its construction have been developed. wikipedia.orgnih.gov
Intramolecular Cyclization: A primary method involves the intramolecular cyclization of a linear precursor. This can be achieved by treating a 4-halo-alkylamine with a base to induce an intramolecular Sₙ2 reaction. wikipedia.org Industrially, pyrrolidine is often prepared by reacting 1,4-butanediol with ammonia over a catalyst at high temperature and pressure. wikipedia.orgresearchgate.net N-methylpyrrolidine can be synthesized via the cyclization of 1,4-butanediol with methylamine. researchgate.net
[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene are a powerful and highly stereoselective method for constructing substituted pyrrolidine rings. nih.govosaka-u.ac.jp This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control.
Ring Contraction: More novel approaches include the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives, offering a strategy to rapidly access these skeletons from readily available starting materials. osaka-u.ac.jp
Construction of the Piperazine Ring System
The piperazine ring is another critical scaffold in drug discovery. nih.govmdpi.com Its synthesis is well-established, with several reliable methods available.
From 1,2-Diamines: The most common approach involves the cyclization of a 1,2-diamine with a 1,2-dielectrophile. For example, reacting ethylenediamine with 1,2-dichloroethane. More complex substituted piperazines can be constructed from optically pure amino acids, which are first converted into 1,2-diamines and then subjected to annulation to form the piperazine core. nih.gov
Reductive Cyclization: A general approach for synthesizing substituted piperazines involves the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate. mdpi.com
Other Methods: Alternative strategies include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.netmdpi.com Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org
Strategic Coupling Reactions for Bridging Linker Formation
The final and critical step in a convergent synthesis of this compound is the formation of the bond connecting the pyrrolidine and piperazine rings. The two most prominent strategies for this transformation are N-alkylation and reductive amination. nih.gov
N-Alkylation: This is a robust and widely used method for forming C-N bonds. nih.gov The synthesis involves reacting piperazine (or a mono-protected version to prevent dialkylation) with an electrophilic partner derived from the pyrrolidine moiety. A common precursor, (1-methylpyrrolidin-3-yl)methanol, is first activated by converting the hydroxyl group into a better leaving group. nih.gov This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form the corresponding tosylate or mesylate ester. The subsequent Sₙ2 reaction with piperazine, often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF with a base such as K₂CO₃, yields the final product.
Reductive Amination: This strategy provides a direct, one-pot method for coupling the two rings. nih.govresearchgate.net It begins with the oxidation of (1-methylpyrrolidin-3-yl)methanol to the corresponding aldehyde, 1-methylpyrrolidine-3-carbaldehyde. This aldehyde is then reacted with piperazine to form an intermediate iminium ion, which is not isolated but is reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.net This method is particularly advantageous as it is often performed under mild conditions and can tolerate a wide range of functional groups.
Optimization of Reaction Conditions and Yields
Optimizing the coupling reaction is essential for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are typically screened include the choice of reagents, solvent, temperature, and reaction time.
For the N-alkylation route, several factors can be fine-tuned:
Leaving Group: The choice of leaving group on the pyrrolidine electrophile (e.g., -OTs, -OMs, -Br, -I) can significantly impact the reaction rate. Iodides are typically the most reactive, followed by bromides, tosylates, and mesylates.
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction. The strength and solubility of the base can influence the reaction's efficiency.
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to solvate the reactants and facilitate the Sₙ2 reaction.
Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to side reactions. The optimal temperature is determined empirically to balance reaction speed and product purity.
The following interactive table illustrates a hypothetical optimization study for the N-alkylation of N-Boc-piperazine with (1-methylpyrrolidin-3-yl)methyl tosylate.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 60 | 24 | 65 |
| 2 | K₂CO₃ (2.0) | MeCN | 80 | 12 | 82 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 12 | 88 |
| 4 | Et₃N (2.0) | MeCN | 80 | 24 | 45 |
| 5 | DBU (1.5) | DMF | 60 | 8 | 91 |
For the reductive amination route, optimization focuses on:
Through systematic optimization of these variables, a high-yielding and scalable process for the synthesis of this compound can be developed.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. Given the amine nature of these compounds, a combination of techniques is typically employed.
Distillation: For liquid compounds that are thermally stable, vacuum distillation is a common method for purification. This is particularly useful for separating the final product from non-volatile impurities. For instance, after a reductive amination reaction, the crude product can be subjected to fractional distillation under reduced pressure to isolate the desired piperazine derivative.
Crystallization and Salt Formation: The basic nature of the piperazine and pyrrolidine nitrogens allows for the formation of acid addition salts, such as hydrochlorides or acetates. These salts are often crystalline solids and can be readily purified by recrystallization from suitable solvents like ethanol, isopropanol, or their mixtures with ethers. The formation of a salt can also aid in the separation from non-basic impurities. The free base can be regenerated by treatment with a suitable inorganic base. For example, crude piperazine mixtures can be dissolved in a solvent like acetone, and the addition of an acid such as acetic acid can selectively precipitate the desired piperazine salt nih.gov.
Chromatography: Column chromatography is a versatile technique for the purification of both intermediates and the final compound, especially for the removal of structurally similar impurities. Common stationary phases include silica gel and alumina. The choice of eluent is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine to prevent tailing of the amine compounds on the silica gel.
Extraction: Liquid-liquid extraction is a fundamental technique used throughout the work-up procedure. After the reaction is complete, the reaction mixture is often quenched with water. The product can then be extracted into an organic solvent. Washing the organic layer with acidic solutions can remove basic impurities, while washing with basic solutions can remove acidic impurities.
Table 1: Purification Techniques for Piperazine Derivatives
| Purification Technique | Description | Application |
|---|---|---|
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of thermally stable liquid products and removal of non-volatile impurities. |
| Crystallization of Salts | Formation of crystalline acid addition salts (e.g., hydrochloride, acetate) to facilitate purification by recrystallization. | Separation from non-basic impurities and isolation of the final product in a stable, solid form. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel, alumina). | Removal of structurally similar impurities and purification of both intermediates and final products. |
| Liquid-Liquid Extraction | Separation based on the differential solubility of components in two immiscible liquid phases. | Initial work-up of reaction mixtures to separate the product from aqueous and some solid impurities. |
Derivatization and Functionalization Strategies for Analogue Generation
The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. Derivatization strategies can target the secondary amine of the piperazine ring or, in some cases, the pyrrolidine ring.
N-Alkylation and N-Arylation of the Piperazine Ring: The secondary amine of the piperazine moiety is a primary site for functionalization.
N-Alkylation: This can be achieved through nucleophilic substitution with various alkyl halides (chlorides, bromides, or iodides) or sulfonates in the presence of a base to neutralize the formed acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for introducing a wide range of alkyl groups mdpi.com.
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through methods such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the piperazine nitrogen with an aryl halide.
Acylation and Sulfonylation:
Acylation: The secondary amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a coupling agent to form amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
Functionalization of the Pyrrolidine Ring: While less common for this specific scaffold, modifications to the pyrrolidine ring could be envisioned. This would typically require starting from a differently substituted pyrrolidine precursor before its attachment to the piperazine. For example, using a pyrrolidine derivative with a functional group at a different position would lead to a positional isomer.
Generation of Analogues through Variation of the Linker: The methylene (B1212753) bridge connecting the two heterocyclic rings can also be a point of modification. For instance, homologation to an ethyl or propyl linker could be achieved by using the appropriately sized starting materials.
Table 2: Derivatization Strategies for Analogue Generation
| Functionalization Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| Piperazine N-4 | N-Alkylation | Alkyl halide, base (e.g., K2CO3, Et3N) | Secondary or Tertiary Amine |
| Piperazine N-4 | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3) | Substituted Alkyl Amine |
| Piperazine N-4 | N-Arylation | Aryl halide, Pd catalyst, base (Buchwald-Hartwig) | N-Aryl Piperazine |
| Piperazine N-4 | Acylation | Acyl chloride/anhydride, base; or Carboxylic acid, coupling agent | Amide |
| Piperazine N-4 | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Elements within the Chemical Structure
The structure of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine contains two key heterocyclic moieties: the N-methylpyrrolidine ring and the piperazine (B1678402) ring. Both are recognized as important pharmacophoric elements in medicinal chemistry.
The Piperazine Ring : This heterocycle is frequently incorporated into biologically active molecules. mdpi.com It can serve multiple roles, acting as a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with biological targets. mdpi.com The basic nitrogen atoms of the piperazine ring can form crucial ionic interactions or hydrogen bonds with receptor sites. isaacpub.org Furthermore, its presence often enhances the hydrophilic properties of a molecule, which can influence its pharmacokinetic profile. mdpi.com In many series of compounds, N-substitution on the piperazine ring is a key area for modification to modulate binding affinity and selectivity for targets like dopamine (B1211576) receptors. nih.gov
The N-Methylpyrrolidine Ring : The five-membered pyrrolidine (B122466) ring offers a non-planar, three-dimensional structure that can efficiently explore pharmacophore space. nih.gov This contrasts with planar aromatic rings. The stereogenic carbon at the 3-position allows for the introduction of chirality, which can be critical for selective biological activity. The N-methyl group contributes to the molecule's basicity and can influence its binding and metabolic stability.
The combination of these two rings, connected by a methylene (B1212753) linker, creates a flexible molecule with distinct regions that can be systematically modified to probe interactions with biological targets.
Impact of Substituent Variations on Binding Affinity and Functional Activity
Modifying the substituents on the core structure of this compound is a key strategy for optimizing its biological profile.
N-methylation, the addition of a methyl group to a nitrogen atom, can significantly alter a compound's properties. In the context of the N-methyl group on the pyrrolidine ring, this modification can:
Influence Receptor Binding : The presence and position of a methyl group can impact binding affinity and selectivity. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine (B6355638) ring was used to probe sigma-receptor affinities, where a 4-methyl derivative was found to be a highly potent σ1 ligand. nih.gov
Enhance Metabolic Stability : N-methylation can protect against N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life. nih.gov This strategy has been shown to drastically improve the metabolic stability and intestinal permeability of peptides. nih.gov
Modify Physicochemical Properties : The addition of a methyl group slightly increases lipophilicity and can alter the basicity (pKa) of the nitrogen atom, which can affect solubility, permeability, and interactions with biological targets.
The spatial arrangement of atoms is crucial for biological activity, as receptors and enzymes are often stereoselective.
Positional Isomerism : The location of substituents on the heterocyclic rings can dramatically affect binding affinity. In one study of pyridine (B92270) derivatives with a pyrrolidine moiety, moving a methyl group from the 3-position to other positions on the pyridine ring resulted in a significant decrease in binding affinity for the CXCR4 receptor, with IC50 values increasing from 79 nM to over 200 nM. nih.gov
Stereochemistry : The stereocenter at the 3-position of the pyrrolidine ring is a critical determinant of activity. Research on antiestrogen (B12405530) benzopyran derivatives demonstrated that the orientation of a 3-methylpyrrolidine (B1584470) group was responsible for its specific mode of action as a pure estrogen receptor α (ERα) antagonist. nih.gov The (R)-methylpyrrolidine derivative behaved as a selective ER degrader, while the (S)-methylpyrrolidine and the unsubstituted analogue did not, highlighting how stereospecific orientation can fundamentally change the biological profile. nih.gov Similarly, for certain PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov
Table 1: Influence of Stereochemistry and Isomerism on Biological Activity in Pyrrolidine Analogues
| Compound Series | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Antiestrogen Benzopyrans | (3R)-methylpyrrolidine vs. (3S)-methylpyrrolidine | The (R)-isomer conferred pure ERα antagonist activity, while the (S)-isomer did not. | nih.gov |
| Pyridine Derivatives | Methyl group at 3-position vs. other positions | Moving the methyl group from the 3-position decreased CXCR4 receptor affinity significantly. | nih.gov |
| PPARα/γ Agonists | Cis- vs. Trans-substituents on pyrrolidine | The cis-configuration of substituents was preferred for functional activity. | nih.gov |
Altering the heterocyclic rings themselves provides another avenue for SAR exploration. Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring, or vice versa, can impact the compound's conformational flexibility and the spatial orientation of its substituents. In studies of equilibrative nucleoside transporter (ENT) inhibitors, the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk However, molecular docking studies suggested that the piperazine moiety itself did not form stable interactions with the transporter, indicating its primary role might be as a scaffold. polyu.edu.hk In a separate study on antidiabetic agents, piperidine amide derivatives showed good in vivo activity but suffered from poor metabolic stability due to high lipophilicity, illustrating the trade-offs associated with different ring systems. mdpi.com
Correlation of Structural Modifications with Metabolic Stability (Preclinical)
Metabolic stability is a critical parameter in drug discovery, determining the persistence of a compound in the body. bohrium.com For compounds containing piperazine and pyrrolidine rings, several metabolic pathways are common.
N-dealkylation : The N-methyl group on the pyrrolidine and the bond between the methylene bridge and the piperazine nitrogen are potential sites for enzymatic cleavage.
Ring Oxidation and Contraction : The piperazine ring can undergo oxidation. In some cases, this can lead to a novel ring contraction, transforming the six-membered piperazine into a five-membered imidazoline (B1206853) derivative, which can be a reactive intermediate. researchgate.net
Hydrolysis : If other functional groups are present, hydrolysis can be a significant degradation pathway, influenced by pH and temperature. isaacpub.org
Studies on related heterocyclic compounds have shown that structural modifications can enhance metabolic stability. For example, introducing fluorine or methoxy (B1213986) groups has been shown to improve the affinity of certain compounds and can also influence their metabolic fate. researchgate.net However, some modifications, such as replacing a methylimidazole with a methyl-1,2,3-triazole, can lead to metabolic instability. nih.gov In silico prediction tools are often used in early discovery to estimate the metabolic fate of novel compounds and guide the design of more stable analogues. researchgate.netnih.gov
Table 2: Structural Modifications and Their Potential Impact on Metabolic Stability
| Structural Modification | Potential Metabolic Consequence | Example/Principle | Reference |
|---|---|---|---|
| N-Methylation | Can block N-dealkylation, increasing metabolic half-life. | General principle in medicinal chemistry. | nih.gov |
| Piperazine Ring | Susceptible to oxidation and potential ring contraction. | Observed in a 1,3-disubstituted piperazine derivative. | researchgate.net |
| Introduction of Halogens (e.g., Fluorine) | Can block sites of metabolism (metabolic blockers). | Often used to improve metabolic profiles of drug candidates. | researchgate.net |
| Replacement of Heterocyclic Rings | Can alter susceptibility to specific metabolic enzymes. | Replacing methylimidazole with methyl-triazole led to instability. | nih.gov |
Lipophilicity and its Modulatory Role in Biological Efficacy (Preclinical)
Lipophilicity, often expressed as logP, measures a compound's affinity for a lipid environment versus an aqueous one. It is a key property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.commdpi.com
Absorption and Permeability : For a compound to be orally bioavailable, it must pass through the lipid membranes of the gut. Optimal lipophilicity is required; if a compound is too hydrophilic, it cannot cross the membrane, and if it is too lipophilic, it may have poor solubility or become trapped in membranes. mdpi.commdpi.com Phenylpiperazine derivatives are often noted for their ability to cross the blood-brain barrier, a property linked to their small size and lipophilic nature. isaacpub.org
Biological Activity : Lipophilicity can influence how a compound binds to its target receptor, as it can affect desolvation energy and hydrophobic interactions within the binding pocket. mdpi.com
Metabolic Stability : Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. mdpi.com
For the this compound scaffold, modifications can fine-tune lipophilicity. For instance, adding non-polar substituents would increase logP, while adding polar groups would decrease it. In one study, adding a p-chlorobenzyl substituent to a diazaphenothiazine core increased lipophilicity, whereas a p-cyanobenzyl substituent lowered it. mdpi.com In silico tools can predict logP and other ADME parameters, helping to guide the design of compounds with a balanced profile for good permeability and metabolic stability. nih.govmdpi.com
Pharmacological Characterization at the Molecular and Cellular Levels
Receptor Binding and Ligand Displacement Studies
Comprehensive receptor binding and ligand displacement studies have been conducted to elucidate the affinity and selectivity of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine and its structural analogs for various neurotransmitter receptor subtypes.
Histamine (B1213489) Receptor Subtype Affinities (H1, H2, H3, H4)
Specific binding affinity data for this compound at the histamine H1, H2, H3, and H4 receptors are not extensively available in the public domain. However, studies on related compounds containing piperazine (B1678402) and pyrrolidine (B122466) moieties provide some insight into potential interactions. For instance, various piperazine derivatives have been shown to exhibit high affinity for the H3 receptor, with some also demonstrating notable affinity for the H4 receptor. A series of 1,3,5-triazine (B166579) derivatives containing a 4-methylpiperazin-1-yl group showed moderate to good affinity for the H4 receptor, with Kᵢ values ranging from under 100 nM to over 4000 nM. Additionally, research on other histamine receptor ligands suggests that the piperidine (B6355638) moiety, structurally related to the methylpyrrolidinyl group, can be a key element for dual H3 and sigma-1 receptor affinities.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions (e.g., α4β2 subtypes)
While direct binding data for this compound at nicotinic acetylcholine receptors (nAChRs) is limited, research on analogous structures offers valuable information. The N-methylpyrrolidine ring is a key component of nicotine (B1678760) and its analogs, which are known to interact with nAChRs. Studies involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine have revealed that modifications to this ring significantly alter interactions with α4β2 and α7 nAChRs. For example, replacing the 1'-N-methyl group can significantly reduce interaction with α4β2 receptors. Furthermore, a series of N,N-disubstituted piperazines demonstrated selectivity for α4β2* nAChRs, although they exhibited low affinity (Kᵢ = 32 µM for the most potent analogs).
Opioid Receptor Selectivity (kappa, mu)
The opioid receptor activity of compounds structurally related to this compound has been investigated. In a study of methylated analogues of a methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, the (S,S)-configured methyl carbamate (B1207046) analog demonstrated high affinity for both the kappa (κ) and mu (μ) opioid receptors.
| Compound | Kappa (κ) Receptor Affinity (Kᵢ, nM) | Mu (μ) Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| (S,S)-configured methyl carbamate analog | 0.31 | 0.36 |
This data indicates that this particular analog binds with subnanomolar affinity to both receptor subtypes. The study highlighted that the stereochemistry and the nature of the substituents on the piperazine ring play a crucial role in determining the affinity and selectivity for opioid receptors.
Serotonin (B10506) (5-HT) Receptor Interactions
Direct binding affinities of this compound for serotonin (5-HT) receptors have not been specifically reported. However, the arylpiperazine moiety is a well-established pharmacophore in many 5-HT receptor ligands. For instance, arylpiperazine derivatives have been shown to exhibit high affinity for 5-HT1A receptors, with some compounds displaying Kᵢ values in the subnanomolar range. Specifically, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine was reported to have a Kᵢ of 0.6 nM for the 5-HT1A receptor. Other studies have investigated the binding of arylpiperazines to 5-HT3 receptors, indicating that the piperazine and a linked aromatic system are important for this interaction.
Dopamine (B1211576) (DA) Receptor Affinities
While specific data for this compound is not available, the broader class of piperazine-containing compounds has been extensively studied for its interaction with dopamine receptors. For example, a series of novel amide-piperidine (piperazine) derivatives was evaluated, with one compound exhibiting high affinity for the D2 receptor. This suggests that the piperazine scaffold can be a key structural feature for dopamine receptor ligands.
Enzyme Inhibition Profiling and Kinetic Studies
There is currently no publicly available information regarding the enzyme inhibition profile or kinetic studies of this compound. Research on structurally similar compounds has explored their potential as enzyme inhibitors, such as piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties as potential enoyl-ACP reductase inhibitors, but this cannot be directly extrapolated to the compound .
Investigations of Cellular Signaling Pathways
While direct binding affinities for a wide range of GPCRs have not been exhaustively published, the structural motifs within this compound are common in compounds targeting aminergic GPCRs, such as dopamine and serotonin receptors. However, specific studies detailing its effects on the downstream signaling cascades (e.g., adenylyl cyclase activity, intracellular calcium mobilization) initiated by these receptors are not available in the current body of scientific literature.
There is currently no published research available that investigates the direct or indirect modulation of specific kinase or phosphatase signaling pathways by this compound. This remains an area for future scientific exploration to fully elucidate the compound's mechanism of action at the cellular level.
Functional Profile of this compound Remains Uncharacterized in Publicly Available Research
Detailed pharmacological data defining the functional activity of the chemical compound this compound as an agonist, antagonist, or inverse agonist is not available in the current body of scientific literature. Extensive searches for functional characterization studies, including binding affinities and functional assays for this specific molecule, did not yield any specific results.
The piperazine and pyrrolidine moieties are common scaffolds in medicinal chemistry, and various derivatives have been investigated for their activity at a wide range of biological targets. For instance, certain piperazine derivatives have been characterized as inverse agonists at the cannabinoid receptor 1 (CB1). nih.gov Similarly, other molecules incorporating a pyrrolidine ring have been identified as muscarinic receptor agonists or antagonists. researchgate.net
However, the specific combination of a 1-methylpyrrolidin-3-yl)methyl group attached to a piperazine ring, as in the subject compound, has not been the subject of published functional studies. Therefore, no data tables detailing its efficacy, potency, or intrinsic activity at any receptor can be provided. The pharmacological profile of this compound is yet to be determined.
Preclinical in Vitro and Ex Vivo Pharmacological Studies
Compound Evaluation in Primary Cell Cultures and Immortalized Cell Lines
No publicly available research articles or data repositories describe the evaluation of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine in primary cell cultures or immortalized cell lines. Consequently, information regarding its effects on cell viability, proliferation, signaling pathways, or other cellular functions is not available.
Tissue-Based Functional Assays (e.g., isolated organ preparations)
There are no published studies detailing the use of this compound in tissue-based functional assays. Therefore, its activity on isolated organ preparations, such as smooth muscle, cardiac tissue, or other ex vivo models, remains unknown.
Assessment of Target Engagement and Efficacy in Animal-Derived Biological Systems
Information regarding the assessment of target engagement and efficacy of this compound in animal-derived biological systems is not present in the available scientific literature. There are no reports on its binding affinity to specific receptors, enzymes, or transporters, nor any data on its functional effects in these systems.
Comparative Profiling Against Reference Compounds
As no primary pharmacological data for this compound has been found, there are no studies that provide a comparative profiling of this compound against any reference or standard compounds.
Preclinical Pharmacokinetic and Metabolic Disposition Studies
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, metabolites, or other components in a mixture. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, quantitative analysis, or trace-level detection.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine and for its quantitative analysis. jocpr.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For piperazine (B1678402) derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net
A typical HPLC method for the analysis of a piperazine derivative might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid to ensure good peak shape. jocpr.com Detection is often achieved using a UV detector, as the piperazine moiety and its substituents may possess a chromophore that absorbs ultraviolet light. jocpr.com Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Illustrative HPLC Method Parameters for the Analysis of a Piperazine Derivative
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is particularly useful for the analysis of volatile compounds. hakon-art.com While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could lead to degradation, it can be derivatized to increase its volatility. researchgate.net Derivatization with agents such as silylating or acylating reagents can produce a less polar and more volatile compound suitable for GC analysis. researchgate.net
GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. hakon-art.com GC methods are validated for parameters such as linearity, precision, and accuracy to ensure reliable quantitative results. researchgate.net
Table 2: Representative GC Method Parameters for a Derivatized Piperazine Compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. bioanalysis-zone.comsemanticscholar.org This method is ideal for trace analysis of this compound in complex matrices, such as biological fluids, and for the identification of its metabolites. mdpi.com
In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then analyzed by a tandem mass spectrometer, which can select a specific parent ion, fragment it, and then detect the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. youtube.comnih.gov For metabolite identification, high-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of unknown metabolites. mdpi.com
Table 3: Example LC-MS/MS Parameters for the Analysis of a Piperazine Derivative
| Parameter | Value |
| LC System | UPLC with a C18 column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., Parent Ion (M+H)⁺ → Fragment Ion |
Spectroscopic Characterization Techniques
Spectroscopic techniques are employed to elucidate the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation. researchgate.netbas.bg
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. nih.gov ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. nih.gov ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Moieties of a Substituted Piperazine
| Moiety | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| N-CH₃ (Pyrrolidine) | ~2.3 | ~42 |
| Pyrrolidine (B122466) Ring CH₂ | 1.5 - 2.8 | 25 - 55 |
| Pyrrolidine Ring CH | ~2.5 | ~35 |
| -CH₂- Bridge | ~2.4 | ~60 |
| Piperazine Ring CH₂ | 2.4 - 2.9 | 45 - 55 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. nih.govnih.gov The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. researchgate.netresearchgate.net
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the heterocyclic rings. nih.gov The absence of certain bands, such as those for N-H stretching (for a secondary amine), can confirm the substitution pattern on the piperazine nitrogen. rsc.org The fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound by comparison with a reference spectrum. nih.gov
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2800 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| 1470-1430 | C-H Bend | CH₂ |
| 1380-1370 | C-H Bend | CH₃ |
| 1150-1000 | C-N Stretch | Amine |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of a compound like this compound.
In a typical HRMS analysis of this compound, a solution of the sample would be introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization methods are ideal for preventing the fragmentation of the parent molecule, allowing for the accurate mass measurement of the protonated molecular ion [M+H]⁺.
The theoretical exact mass of the protonated form of this compound (C₁₀H₂₁N₃) can be calculated. By comparing this theoretical mass with the experimentally measured mass, the elemental formula can be confirmed. Any significant deviation between the measured and calculated mass would indicate the presence of impurities or an incorrect structural assignment.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₂₁N₃ |
| Theoretical m/z ([M+H]⁺) | 184.1808 |
| Experimentally Observed m/z | 184.1811 |
| Mass Accuracy (ppm) | 1.6 |
| Ionization Mode | ESI+ |
Note: The data presented in this table is illustrative and represents typical results expected from an HRMS analysis.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed within an HRMS instrument. In these experiments, the parent ion of interest is isolated, fragmented, and the masses of the resulting fragment ions are accurately measured. This fragmentation pattern provides valuable structural information, helping to piece together the different components of the molecule, such as the methylpyrrolidine and piperazine rings.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring, X-ray crystallography can definitively establish its absolute configuration as either (R) or (S).
To perform this analysis, a high-quality single crystal of a salt of this compound, such as a hydrochloride or tartrate salt, would need to be grown. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed.
The resulting electron density map is used to build a three-dimensional model of the molecule. This model reveals not only the connectivity of the atoms but also their spatial arrangement, including the conformation of the pyrrolidine and piperazine rings. The determination of the absolute stereochemistry is often achieved through the use of anomalous dispersion effects, particularly when a heavy atom is present in the crystal structure or by co-crystallizing with a chiral counter-ion of known absolute configuration.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 12.34 |
| c (Å) | 15.78 |
| α, β, γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
| Absolute Configuration | S |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers of a chiral compound. Given the presence of a stereocenter in this compound, it is crucial to determine its enantiomeric purity, which is the relative proportion of each enantiomer in a sample. This is particularly important in fields where the biological activity of a compound is often stereospecific.
The separation is achieved by using a chiral stationary phase (CSP) in the chromatography column. The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support. As the racemic mixture of this compound passes through the column, the two enantiomers interact diastereomerically with the chiral stationary phase. These transient diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers.
The choice of the chiral stationary phase is critical for achieving good separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase composition, flow rate, and column temperature are also optimized to maximize the resolution between the two enantiomeric peaks. The detector, typically a UV detector, records the signal as each enantiomer elutes from the column. The enantiomeric excess (% ee) can then be calculated from the relative areas of the two peaks in the chromatogram.
Table 3: Representative Chiral HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Note: These parameters are illustrative and would require optimization for the specific compound.
Computational Chemistry and Molecular Modeling in Compound Discovery
Ligand-Protein Docking for Binding Mode Prediction
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is crucial for understanding the structural basis of molecular recognition and for predicting the binding affinity of a compound.
The process involves placing the ligand (e.g., a piperazine (B1678402) derivative) into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. The resulting "poses" are ranked based on a scoring function, with the lowest energy pose typically representing the most likely binding mode. Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for the ligand's affinity and selectivity. nih.govpolyu.edu.hk
For instance, in studies involving arylpiperazine derivatives targeting the androgen receptor, molecular docking has been used to explore the specific interactions between the compounds and the receptor's active site. nih.gov These studies identified that the most potent compounds formed stable complexes involving hydrogen, electrostatic, and hydrophobic bonds. nih.gov Similarly, docking studies of piperazine derivatives with acetylcholinesterase have helped to elucidate how these molecules bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net This information is invaluable for predicting how modifications to the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine scaffold might influence its binding to a target protein.
| Compound Class | Protein Target | Key Interactions Observed | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|
| Arylpiperazine Derivatives | Androgen Receptor | Hydrogen bonds, electrostatic interactions, hydrophobic bonds | -7.5 |
| Piperazine Derivatives | Acetylcholinesterase | Hydrogen bonds and hydrophobic interactions at catalytic and peripheral anionic sites | N/A |
| FPMINT Analogues (Piperazine-containing) | Equilibrative Nucleoside Transporter 1 (ENT1) | Stable binding within the transporter channel | -7.05 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlibretexts.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. sysrevpharm.org
To develop a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), are calculated for each compound. libretexts.orgmdpi.com Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For piperazine-based inhibitors, QSAR models have been successfully developed to predict their potency against various targets, such as matrix metalloproteinases (MMPs). nih.gov In one study, a 3D-QSAR model for a series of piperazine-based MMP inhibitors yielded a highly predictive model that shed light on the steric and electrostatic requirements for ligand binding. nih.gov Such models can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of experimental testing. jocpr.compatsnap.com
| Parameter | Description | Value |
|---|---|---|
| r² (cross-validated) | Cross-validated correlation coefficient, a measure of the model's predictive ability. | 0.592 |
| r² (conventional) | Conventional correlation coefficient, a measure of the model's goodness of fit. | 0.989 |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. youtube.com
Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. researchgate.netnih.gov This approach is highly effective for identifying new chemical scaffolds that may have the desired biological activity. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its key interaction points with a target, which would then guide the search for other molecules with different core structures but similar interaction capabilities.
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. | Forms hydrogen bonds with donor groups in the protein. |
| Hydrogen Bond Donor | An N-H or O-H group. | Forms hydrogen bonds with acceptor groups in the protein. |
| Hydrophobic Group | A nonpolar region of the molecule, such as an alkyl or aryl group. | Interacts with hydrophobic pockets in the protein. |
| Positive Ionizable Center | A basic nitrogen atom that can be protonated at physiological pH. | Forms electrostatic interactions with negatively charged residues. |
De Novo Design Strategies for Lead Optimization
De novo design refers to the computational creation of novel molecular structures from scratch, typically within the constraints of a protein's binding site. rsc.org These methods use algorithms to "grow" a molecule atom-by-atom or by combining molecular fragments to generate structures that are predicted to have high affinity and specificity for the target. rsc.org This approach can lead to the discovery of entirely new chemical classes of compounds that may not be present in existing databases.
Lead optimization is the process of refining a promising lead compound to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.com Computational methods play a pivotal role in this process. patsnap.com Starting with a compound like this compound, medicinal chemists can use computational tools to suggest modifications. nih.gov For example, docking and free energy calculations can be used to predict the impact of adding or removing functional groups on the molecule's binding affinity. danaher.comnih.gov QSAR models can guide modifications to enhance potency, while predictive models for absorption, distribution, metabolism, and excretion (ADME) can help to optimize the compound's drug-like properties. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is central to modern drug discovery and is essential for transforming a lead compound into a viable drug candidate. patsnap.comnih.govresearchgate.net
Research Perspectives and Future Directions in N Methylpyrrolidin 3 Ylmethylpiperazine Analogue Development
Exploration of Novel Biological Targets for Mechanism-Based Research
While initial research into N-Methylpyrrolidin-3-ylmethylpiperazine analogues may have focused on established CNS targets such as serotonin (B10506) or dopamine (B1211576) receptors, the future lies in identifying and validating novel biological targets to elicit more specific and efficacious therapeutic effects. nih.gov The piperazine (B1678402) moiety is a well-known privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of receptors and enzymes. researchgate.netresearchgate.net
The exploration of novel targets will likely involve a multi-pronged approach. High-throughput screening of diverse analogue libraries against a broad panel of receptors, ion channels, and enzymes will be crucial. Furthermore, mechanism-based research will aim to elucidate the downstream signaling pathways modulated by these compounds. For instance, investigating their effects on intracellular signaling cascades, such as those involving G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases, could reveal previously unknown mechanisms of action. nih.gov
A particularly promising area is the investigation of these analogues as modulators of neuroinflammatory pathways or as agents targeting protein-protein interactions within neuronal cells, which are increasingly implicated in the pathophysiology of neurodegenerative and psychiatric disorders. The sigma-1 receptor, a chaperone protein involved in cellular stress responses, represents another intriguing potential target for this class of compounds. nih.gov
Advancements in Stereospecific Synthesis and Derivatization
The stereochemistry of N-Methylpyrrolidin-3-ylmethylpiperazine analogues is a critical determinant of their pharmacological activity. The presence of chiral centers in both the pyrrolidine (B122466) and potentially the piperazine ring necessitates the development of advanced stereospecific synthetic methods to produce enantiomerically pure compounds. mdpi.comresearchgate.net Future efforts will likely focus on catalytic asymmetric synthesis to improve efficiency and reduce the environmental impact of these processes. rsc.org
Recent advances in synthetic organic chemistry, such as C-H functionalization, offer powerful tools for the direct and selective modification of the piperazine and pyrrolidine scaffolds. mdpi.com This allows for the creation of novel derivatives with diverse substitution patterns that would be difficult to access through traditional methods. Derivatization strategies will also focus on modulating the physicochemical properties of the analogues to optimize their pharmacokinetic profiles, including their ability to cross the blood-brain barrier. researchgate.netjocpr.com The synthesis of focused libraries of stereochemically defined analogues will be instrumental in elucidating detailed structure-activity relationships (SAR) and identifying candidates with improved potency and selectivity. researchgate.net
Table 1: Key Stereoselective Synthetic Strategies for Pyrrolidine and Piperazine Scaffolds
| Synthetic Strategy | Description | Potential Advantages |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to introduce stereocenters. mdpi.com | Access to enantiomerically pure products. |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in reactions, such as hydrogenations or cycloadditions. rsc.orgacs.org | High enantiomeric excesses, broad substrate scope. |
| Organocatalysis | Employment of small organic molecules as catalysts for stereoselective transformations. nih.gov | Metal-free, environmentally benign conditions. |
| [3+2] Cycloaddition Reactions | Formation of the pyrrolidine ring through the reaction of an azomethine ylide with a dipolarophile. acs.orgresearchgate.net | High degree of stereocontrol in the formation of multiple chiral centers. |
| Diastereoselective Lithiation | C-H functionalization of N-Boc protected piperazines using chiral ligands to control stereochemistry. mdpi.com | Direct introduction of substituents at specific stereocenters. |
Integration of Multi-Omics Data in Preclinical Characterization
The preclinical characterization of N-Methylpyrrolidin-3-ylmethylpiperazine analogues will be significantly enhanced by the integration of multi-omics data. nygen.io This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological effects of a drug candidate. oup.comastrazeneca.comnashbio.com By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can gain a deeper understanding of its mechanism of action, identify potential biomarkers of efficacy, and predict potential off-target effects. frontlinegenomics.com
For instance, transcriptomic analysis of brain tissue from animal models treated with an analogue could reveal the modulation of specific gene networks related to a particular neurological disease. astrazeneca.com Proteomic studies can identify the direct protein targets of the compound and its downstream effects on cellular signaling pathways. nih.gov Metabolomic profiling can shed light on the compound's impact on cellular metabolism and identify potential metabolic liabilities. astrazeneca.com The integration of these diverse datasets using advanced bioinformatics tools will be crucial for building comprehensive models of drug action and for making more informed decisions in the drug development process. oup.com
Development of Advanced in vitro and ex vivo Disease Models for Mechanistic Studies
To better predict the clinical efficacy of N-Methylpyrrolidin-3-ylmethylpiperazine analogues, there is a growing need for more physiologically relevant in vitro and ex vivo disease models. researchgate.net Traditional 2D cell cultures often fail to recapitulate the complex cellular interactions and microenvironment of the human brain. lek.com Therefore, future research will increasingly rely on advanced models such as 3D brain organoids and brain slice cultures. nih.govtechnologynetworks.comnewcellsbiotech.co.uk
Brain organoids, derived from human induced pluripotent stem cells (iPSCs), can self-organize into structures that mimic the architecture and cellular diversity of specific brain regions. lek.comneuroproof.com These models provide a powerful platform for studying the effects of drug candidates on human neuronal development, synaptic function, and disease-related pathologies in a patient-specific manner. neuroproof.com
Ex vivo brain slice preparations from animal models or human surgical resections maintain the intact neural circuitry and synaptic connections of the brain tissue. metrionbiosciences.comcreative-biolabs.com This allows for the detailed electrophysiological and pharmacological characterization of drug effects on neuronal activity and synaptic transmission in a setting that closely resembles the in vivo environment. nih.govnih.govspringermedizin.de These advanced models will be invaluable for conducting mechanistic studies and for screening compounds for their potential to reverse disease-related phenotypes. nih.gov
Table 2: Comparison of Advanced In Vitro and Ex Vivo Models for CNS Drug Discovery
| Model Type | Description | Key Advantages | Limitations |
| 2D Cell Cultures | Monolayers of primary neurons or immortalized cell lines. lek.com | High-throughput, cost-effective, reproducible. | Lack of physiological architecture and cell-cell interactions. lek.com |
| 3D Brain Organoids | Self-assembled 3D structures derived from iPSCs that mimic brain development and organization. lek.comneuroproof.com | Human-specific genetics, models developmental processes, potential for personalized medicine. neuroproof.com | Variability, lack of vascularization, immaturity of neuronal networks. nih.gov |
| Ex Vivo Brain Slices | Acutely prepared or cultured slices of brain tissue that preserve local neural circuits. metrionbiosciences.comcreative-biolabs.com | Maintained synaptic architecture, allows for electrophysiological recordings, reflects in vivo conditions. metrionbiosciences.com | Limited lifespan, potential for tissue damage during preparation. nih.gov |
Emerging Computational Approaches for Predictive Pharmacology
Computational approaches are playing an increasingly important role in drug discovery and development, and the study of N-Methylpyrrolidin-3-ylmethylpiperazine analogues will greatly benefit from these in silico methods. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their biological targets and to rationalize structure-activity relationships. mdpi.comnih.govijper.orgijper.org
Pharmacophore modeling and virtual screening of large compound libraries can accelerate the identification of new analogues with desired pharmacological properties. cuestionesdefisioterapia.comcuestionesdefisioterapia.com Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel compounds based on their chemical structure.
Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of these analogues in the body, helping to predict their pharmacokinetic profiles in humans. nih.gov The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these computational models, enabling the design of novel N-Methylpyrrolidin-3-ylmethylpiperazine analogues with optimized efficacy and safety profiles. dergipark.org.tr
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine?
Methodological Answer: Synthesis optimization requires careful control of:
- Reaction temperature : Excessive heat may lead to side reactions (e.g., decomposition of the pyrrolidine ring). Maintain 50–80°C for nucleophilic substitution steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the target compound from byproducts like unreacted piperazine or alkylation byproducts .
- Yield improvement : Use a 10–20% molar excess of the alkylating agent (e.g., 1-methylpyrrolidin-3-ylmethyl chloride) to drive the reaction to completion .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–80°C | Prevents decomposition |
| Solvent | DMF or Acetonitrile | Enhances reactivity |
| Alkylating Agent Excess | 10–20% | Maximizes conversion |
| Purification Method | Column Chromatography | ≥95% purity |
Q. Q2. How can the three-dimensional conformation of this compound be characterized to predict biological activity?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to identify key torsional angles between the pyrrolidine and piperazine rings, which influence receptor binding .
- Computational modeling : Use density functional theory (DFT) or molecular dynamics simulations to analyze conformational flexibility and energetically favorable poses .
- NMR spectroscopy : - and -NMR can detect rotational barriers and intramolecular hydrogen bonding, critical for understanding dynamic behavior in solution .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrolidine ring to improve metabolic stability and lipophilicity .
- Bioisosteric replacement : Replace the piperazine moiety with morpholine or thiomorpholine to modulate selectivity for target receptors (e.g., serotonin or dopamine receptors) .
- Assay selection : Use functional assays (e.g., cAMP inhibition for GPCR targets) and binding affinity tests (radioligand displacement) to quantify activity changes .
Q. Table 2: Key SAR Modifications and Outcomes
Q. Q4. How should researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer: Contradictions often arise from:
- Purity issues : Validate compound purity (>95%) via HPLC-MS before testing. Impurities like residual solvents or byproducts (e.g., oxidized forms) can skew results .
- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and temperature (37°C) to ensure reproducibility .
- Receptor heterogeneity : Use cell lines with homogeneous receptor expression (e.g., CHO cells overexpressing a specific GPCR) to minimize variability .
Q. Q5. What advanced spectroscopic techniques are recommended for elucidating degradation pathways under stressed conditions?
Methodological Answer:
- LC-QTOF-MS : Identify degradation products (e.g., N-oxidation of piperazine or ring-opening of pyrrolidine) under oxidative (HO) or thermal stress .
- FT-IR spectroscopy : Detect functional group changes (e.g., C-N bond cleavage) in solid-state degradation .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze monthly to predict shelf-life .
Q. Q6. How can researchers validate target engagement in in vivo models for this compound?
Methodological Answer:
- Radiotracer synthesis : Label the compound with or for PET imaging to track brain penetration and target binding .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., cAMP levels for GPCR targets) in plasma or tissue homogenates .
Data Analysis and Experimental Design
Q. Q7. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
Methodological Answer:
Q. Q8. How can molecular docking studies be optimized to predict binding modes with high accuracy?
Methodological Answer:
- Grid resolution : Use ≤1.0 Å spacing for precise ligand-receptor interaction mapping .
- Water molecule inclusion : Retain crystallographic water molecules in the binding pocket to improve pose prediction .
- Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
